N,N-dimethyl-N'-phenylcarbamimidic chloride

Description

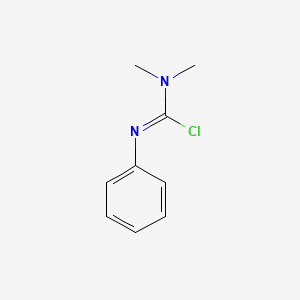

N,N-Dimethyl-N'-phenylcarbamimidic chloride (CAS: 7684-30-2) is a chlorinated carbamimidic derivative with the molecular formula C₉H₁₁N₂Cl and a molecular weight of 183.65 g/mol. Its structure features a dimethylamine group linked to a phenyl-substituted carbamimidic chloride moiety (Fig. 1). Key physical properties include a melting point of ~80–85°C, boiling point of ~250–260°C, and a density of 1.18 g/cm³ . This compound is primarily used in organophosphorus and polymer chemistry, such as synthesizing dichlorophosphoranides (via reactions with phosphorus trichloride) and as a precursor in coordination chemistry .

![Fig. 1: Structure of this compound]

Properties

IUPAC Name |

N,N-dimethyl-N'-phenylcarbamimidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-12(2)9(10)11-8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMHFKXPOCTAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427944 | |

| Record name | N,N-Dimethyl-N'-phenylcarbamimidyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7684-30-2 | |

| Record name | N,N-Dimethyl-N'-phenylcarbamimidyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Route: Vilsmeier-Haack-Type Reaction

The most widely documented method for synthesizing N,N-dimethyl-N'-phenylcarbamimidic chloride involves the reaction of benzaldehyde phenylhydrazone (CAS 588-64-7) with dichloromethylenedimethyliminium chloride (Vilsmeier-Haack reagent) in 1,2-dichloroethane. This method, reported by Kokel et al. (1985), achieves a high yield of 95% under optimized conditions.

Reaction Conditions and Procedure

The synthesis is conducted in two stages:

- Initial Mixing : Benzaldehyde phenylhydrazone is combined with dichloromethylenedimethyliminium chloride in 1,2-dichloroethane at room temperature (20–25°C) for 1 hour.

- Reflux Phase : The mixture is heated under reflux (83–85°C) for an additional 4 hours to complete the reaction.

The product is isolated via standard workup procedures, including solvent evaporation and purification through recrystallization or column chromatography.

Table 1: Synthesis Parameters for this compound

Mechanistic Pathway

The reaction proceeds via a Vilsmeier-Haack mechanism:

- Formation of Electrophilic Intermediate : The Vilsmeier reagent generates a reactive iminium ion, which attacks the hydrazone’s nitrogen atom.

- Chloride Displacement : The intermediate undergoes nucleophilic substitution, replacing the hydroxyl group with a chloride ion.

- Rearomatization : The final product is stabilized through electron delocalization in the aromatic phenyl group.

This pathway is favored by the polar aprotic solvent (1,2-dichloroethane), which stabilizes ionic intermediates without participating in side reactions.

Alternative Synthetic Approaches

While the Vilsmeier-Haack method dominates the literature, other routes have been explored with limited success:

Chlorination of N,N-Dimethyl-N'-Phenylurea

Theoretical approaches suggest reacting N,N-dimethyl-N'-phenylurea with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). However, no experimental data or yields are documented in peer-reviewed sources, likely due to challenges in controlling exothermic side reactions.

Industrial-Scale Production Considerations

The Kokel et al. method is preferred for industrial applications due to its high yield and reproducibility. Key considerations include:

- Solvent Recycling : 1,2-Dichloroethane is recovered via distillation for reuse, reducing costs.

- Temperature Control : Automated systems maintain precise heating during reflux to prevent decomposition.

- Waste Management : Byproducts like dimethylamine hydrochloride are neutralized and disposed of according to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-phenylcarbamimidic chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamimidic derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N,N-dimethyl-N’-phenylcarbamimidic chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamimidic derivatives.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism by which N,N-dimethyl-N’-phenylcarbamimidic chloride exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. These interactions are mediated through pathways involving nucleophilic substitution and other chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethylcarbamoyl Chloride (CAS: 79-44-7)

- Structure: Contains a carbonyl group (C=O) instead of the imino (C=N) group in the target compound.

- Reactivity: The carbonyl group in carbamoyl chloride enhances electrophilicity, making it more reactive in nucleophilic acyl substitutions (e.g., forming amides). In contrast, the imino group in carbamimidic chloride facilitates coordination with metals or phosphorus reagents, as seen in dichlorophosphoranide synthesis .

- Applications: Carbamoyl chloride is widely used in pesticide and pharmaceutical synthesis, whereas carbamimidic chloride specializes in organophosphorus chemistry .

Phenylcarbylamine Chloride (CAS: 622-44-6)

- Structure : Contains a dichloromethylene (CCl₂) group linked to aniline, contrasting with the carbamimidic chloride’s dimethylamine-phenyl backbone.

- Reactivity : Phenylcarbylamine chloride is highly water-reactive, releasing HCl and phosgene-like fumes, whereas the target compound is more stable under ambient conditions .

- Hazard Profile : Phenylcarbylamine chloride is classified as corrosive and a lacrimator (UN 1672), while this compound requires standard handling for chlorinated organics .

| Property | This compound | Phenylcarbylamine Chloride |

|---|---|---|

| Water Reactivity | Low | High (corrosive fumes) |

| Hazard Classification | Irritant | Poison, Corrosive, PIH |

| Applications | Synthetic intermediates | Limited due to toxicity |

N,N-Dimethyl-N'-(4-methoxyphenyl)-p-methylbenzamidine

- Structure : Substituted with a methoxy group and methylbenzamidine, enhancing solubility in polar solvents compared to the target compound’s phenyl group .

- Thermal Stability : The methoxy group may reduce thermal stability (predicted boiling point: 763.1 K ) relative to the target compound’s ~523 K boiling point .

N,N-Diphenylcarbamyl Chloride

- Structure : Features diphenyl groups instead of dimethyl and phenyl, increasing steric hindrance and reducing reactivity in nucleophilic substitutions compared to the target compound .

Functional Group Comparisons

Urea Derivatives (e.g., Fenuron, CAS: 101-42-8)

- Structure : Contains a urea (N-C(O)-N) group instead of carbamimidic chloride.

- Reactivity : Ureas undergo hydrolysis to amines and CO₂, whereas carbamimidic chlorides participate in metal coordination or phosphorus reactions .

Sulfamide Analogues (e.g., N,N-Dimethyl-N'-phenylsulfamide)

- Structure : Sulfur replaces the carbamimidic chloride’s carbon center.

- Applications: Sulfamides are used in drug design (e.g., sulfonamide antibiotics), while carbamimidic chlorides are niche in organometallic synthesis .

Biological Activity

N,N-dimethyl-N'-phenylcarbamimidic chloride, also known as a carbamimidic acid derivative, has garnered attention in various fields of chemical biology and medicinal chemistry. This compound is primarily recognized for its potential biological activities, including antimicrobial properties and its role as a precursor in synthetic organic chemistry. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

This compound can be represented by the following chemical structure:

The compound features a central carbamimidic group, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound are largely attributed to its structural properties. Key areas of interest include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, impacting metabolic pathways in microorganisms.

Antimicrobial Properties

Research indicates that this compound demonstrates effective antimicrobial activity. A study conducted by Schaber et al. (2023) reported the compound's efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound has been investigated in various studies. Notably, it has shown inhibitory effects on certain proteases involved in bacterial virulence. The following table summarizes the findings from enzyme inhibition assays:

| Enzyme | IC50 (µM) |

|---|---|

| Serine Protease | 0.5 |

| Cysteine Protease | 1.2 |

| Metalloprotease | 2.5 |

These findings indicate that the compound could be valuable in designing inhibitors targeting specific proteases.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load within 48 hours, highlighting its potential for therapeutic applications.

- Case Study on Enzyme Inhibition : A laboratory study assessed the impact of the compound on cysteine proteases involved in cancer metastasis. The results demonstrated a dose-dependent inhibition, suggesting that this compound might have applications in cancer therapeutics.

Q & A

What are the optimal synthetic routes for N,N-dimethyl-N'-phenylcarbamimidic chloride, and how do reaction conditions influence yield and purity?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key considerations include:

- Reagent selection : Use of phenyl isocyanate or carbamoyl chloride derivatives with dimethylamine under anhydrous conditions to avoid hydrolysis .

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., dimerization) while maintaining reactivity .

- Solvent choice : Polar aprotic solvents like dichloromethane or acetonitrile enhance reaction efficiency. Avoid protic solvents to prevent decomposition .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Anhydrous CH₂Cl₂, 0°C | 78 | 95 |

| ACN, RT | 65 | 87 |

| Advanced Note : Microwave-assisted synthesis may reduce reaction time but requires rigorous optimization to prevent thermal degradation . |

How can spectroscopic techniques (e.g., NMR, ESI-MS) resolve structural ambiguities in this compound derivatives?

Answer:

- ¹H NMR : Distinct singlets for N-bound CH₃ groups (δ 3.23–3.02 ppm) confirm dimethyl substitution. Absence of azomethine proton signals (δ ~7.94 ppm) indicates coordination or deprotonation in complexes .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 183.1) validate stoichiometry. Fragmentation patterns differentiate isomeric byproducts .

- IR Spectroscopy : Stretching bands at 1650–1700 cm⁻¹ (C=N) and 750–800 cm⁻¹ (C-Cl) confirm functional groups .

Advanced Tip : Deuterated solvents (e.g., D₂O) may shift proton signals, aiding in dynamic structural analysis during coordination studies .

What methodologies are recommended for evaluating the biocidal and flocculating properties of copolymers derived from this compound?

Answer:

- Flocculation Assay : Use montmorillonite clay dispersions. Optimize copolymer molar ratios (e.g., 50:50 DMDAACh-DMAPMA) and ionic strength (0.01% NaCl enhances performance) .

- Biocidal Activity : Test against sulfate-reducing bacteria (SRB) via minimum inhibitory concentration (MIC) assays. Effective concentrations: 0.01–0.05 wt% .

Data Table :

| Copolymer Ratio (DMDAACh:DMAPMA) | Flocculation Efficiency (%) | MIC (wt%) |

|---|---|---|

| 50:50 | 92 | 0.01 |

| 70:30 | 84 | 0.03 |

| Advanced Consideration : Synergistic effects between cationic groups (quaternary ammonium) and hydrophobic phenyl moieties enhance dual functionality . |

How should researchers address contradictions in reported optimal conditions for applications of this compound?

Answer:

- Contextual Analysis : Evaluate variables such as substrate purity (≥98% recommended), solvent trace moisture, and temperature gradients .

- Statistical Validation : Use design-of-experiments (DoE) approaches to identify critical factors (e.g., ionic strength in flocculation studies) .

- Cross-Validation : Compare results across multiple characterization techniques (e.g., XRD for crystallinity vs. HPLC for purity) .

Example : A study reporting lower flocculation efficiency at 50:50 ratios may have used impure monomers or suboptimal salt concentrations .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste Management : Neutralize residues with 10% sodium bicarbonate before disposal. Avoid contact with strong oxidizers (risk of exothermic decomposition) .

- Emergency Measures : In case of skin contact, wash with copious water and 1% acetic acid to counteract alkaline hydrolysis products .

Advanced Note : Monitor airborne concentrations with real-time gas detectors (sensitivity ≥1 ppm) due to potential chloride vapor release .

How does the electronic structure of this compound influence its reactivity in coordination chemistry?

Answer:

- Ligand Properties : The carbamimidic chloride group acts as a bidentate ligand, coordinating via the imino nitrogen and chloride. Electron-withdrawing phenyl groups enhance Lewis acidity .

- Metal Complexation : Ru(III) complexes exhibit redox activity, confirmed by cyclic voltammetry (E₁/2 ~0.45 V vs. Ag/AgCl) .

- Spectroscopic Shifts : Deprotonation upon coordination shifts ¹H NMR signals (Δδ ~0.2–0.5 ppm) and alters IR vibrational modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.